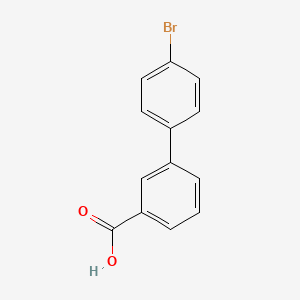

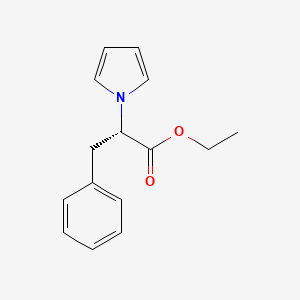

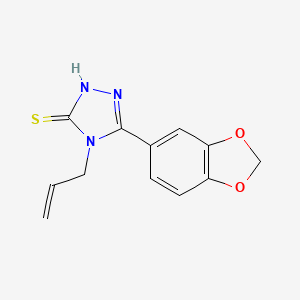

![molecular formula C10H6F3N3O2 B1332687 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-imidazole CAS No. 351324-52-2](/img/structure/B1332687.png)

1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-imidazole

Overview

Description

The compound "1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-imidazole" is a derivative of the nitroimidazole family, which is known for its antibacterial and antiprotozoal properties. Nitroimidazoles have been widely used in clinical and veterinary applications, although concerns about genotoxicity have been raised. The specific compound mentioned has a trifluoromethyl group attached to the phenyl ring, which could influence its physical, chemical, and biological properties .

Synthesis Analysis

The synthesis of nitroimidazole derivatives typically involves the formation of the imidazole ring followed by the introduction of nitro and other substituents. In the case of 1-aryl-4-nitro-1H-imidazoles, the synthesis process has been optimized to produce compounds with significant anti-trypanosomal activity, which are curative in mouse models of African trypanosomiasis. The synthesis of these compounds is crucial for developing new treatments for diseases like sleeping sickness .

Molecular Structure Analysis

The molecular structure of nitroimidazole derivatives is characterized by the presence of an imidazole ring and a nitro group. The electron density and topological analysis of similar compounds, such as 1-phenyl-4-nitroimidazole, have shown that the nitro group is globally negatively charged and forms weak hydrogen bonds with C-H groups. These structural features are important for understanding the reactivity and interaction of the compound with biological targets .

Chemical Reactions Analysis

Nitroimidazoles can undergo various chemical reactions, including rearrangements and interactions with other reagents. For instance, some nitroimidazole derivatives react with triethylamine to form imidazo[1,2-a]pyridines and indoles, depending on the substituents present on the phenyl ring . These reactions are significant for the diversification of the chemical structure and potential biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitroimidazole derivatives, such as 1-nitro-2-trinitromethyl substituted imidazoles, have been extensively studied. These compounds exhibit high densities, positive heats of formation, and acceptable oxygen balances, making them potential candidates for high-performance energetic materials. The presence of extensive hydrogen-bonding interactions contributes to the stability of these compounds . The specific physical and chemical properties of "1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-imidazole" would likely be influenced by the electron-withdrawing trifluoromethyl group and the nitro group on the phenyl ring, affecting its reactivity and potential applications .

Scientific Research Applications

Electron Density Analysis

1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-imidazole's electron density was studied using X-ray diffraction, revealing insights into its bonding and intermolecular interactions. This compound demonstrates weak intermolecular hydrogen bonds and an electron-withdrawing effect from the nitro group, influencing its hydrophobic properties (Kubicki et al., 2002).

Potential in Treating Human African Trypanosomiasis

A series of 1-aryl-4-nitro-1H-imidazoles, including 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-imidazole, were synthesized and found effective in treating African trypanosomiasis (sleeping sickness) in mouse models. Their structure-activity relationship indicates a significant potential for treating this parasitic disease (Trunz et al., 2011).

Inhibition of Aldehyde Dehydrogenase

2-Methyl-4-nitro-1-(4-nitrophenyl)imidazole (a related compound) shows strong inhibition of aldehyde dehydrogenase, an enzyme crucial in alcohol metabolism. This insight can be crucial for understanding similar behaviors in related compounds, including 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-imidazole (Klink et al., 1985).

Structural Analysis

The structural aspects of 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-imidazole and similar derivatives have been extensively studied. This includes analysis of their planarity, intermolecular interactions, and hydrogen bonding patterns, contributing to the understanding of their physicochemical properties (Wagner & Kubicki, 2007).

Synthesis and Applications in Energetic Materials

Imidazole derivatives, including 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-imidazole, have been synthesized for potential applications in nitrogen-rich gas generators. The physical and chemical properties of these compounds, such as their energy contribution, have been analyzed for their applicability in energetic materials (Srinivas et al., 2014).

Antimicrobial Properties

Research has been conducted on the antimicrobial properties of imidazole derivatives, potentially extending to 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-imidazole. These studies include the synthesis and testing of various derivatives for their effectiveness against a range of microbial organisms (Narwal et al., 2012).

Colorimetric Sensing for Fluoride Anion

Some imidazole derivatives have been designed for colorimetric detection of fluoride ions, with potential applications for 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-imidazole in sensing technologies. These compounds can selectively respond to specific anions, demonstrating their utility in analytical chemistry (Goswami & Chakrabarty, 2011).

Mechanism of Action

Target of Action

Imidazole derivatives are known to interact with a broad range of biological targets due to their versatile chemical structure .

Mode of Action

Imidazole compounds are known to interact with their targets through various mechanisms, including hydrogen bonding and π-π stacking, due to the presence of the imidazole ring .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

Imidazole compounds are generally well-absorbed and widely distributed due to their lipophilic nature .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory effects .

properties

IUPAC Name |

1-[4-nitro-2-(trifluoromethyl)phenyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3N3O2/c11-10(12,13)8-5-7(16(17)18)1-2-9(8)15-4-3-14-6-15/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMBCTHJMQPHRGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-imidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(1H-imidazol-1-yl)phenyl]-1-ethanone oxime](/img/structure/B1332646.png)

![2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B1332671.png)